molecular formula C7H5Cl2FS B14757181 (3,5-Dichloro-4-fluorophenyl)(methyl)sulfane

(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane

Cat. No.: B14757181
M. Wt: 211.08 g/mol
InChI Key: CZAXQRRXTJPCOB-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of a sulfur atom bonded to a methyl group and a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-fluorophenyl)(methyl)sulfane typically involves the reaction of 3,5-dichloro-4-fluorophenol with methylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3,5-Dichloro-4-fluorophenol+MethylthiolThis compound\text{3,5-Dichloro-4-fluorophenol} + \text{Methylthiol} \rightarrow \text{this compound} 3,5-Dichloro-4-fluorophenol+Methylthiol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Thiols.

Scientific Research Applications

(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(methyl)sulfane
  • (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane
  • 4-Fluorothioanisole

Uniqueness

(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H5Cl2FS

Molecular Weight

211.08 g/mol

IUPAC Name

1,3-dichloro-2-fluoro-5-methylsulfanylbenzene

InChI

InChI=1S/C7H5Cl2FS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3

InChI Key

CZAXQRRXTJPCOB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)Cl)F)Cl

Origin of Product

United States

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